N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

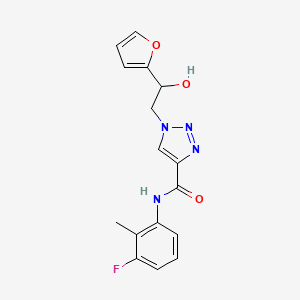

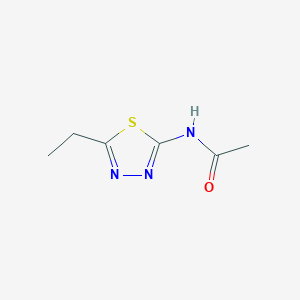

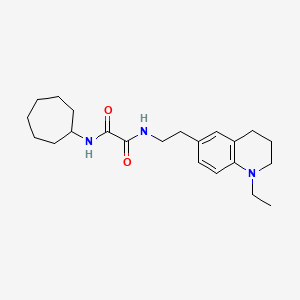

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the empirical formula C6H8ClN3OS . It is a solid substance . This compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic moiety .

Molecular Structure Analysis

The molecular structure of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a solid substance . Its molecular weight is 205.67 .Scientific Research Applications

Antimicrobial Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: and its derivatives have shown promising antimicrobial properties. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized and tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity . These findings suggest potential applications in developing novel antimicrobial agents.

Cytotoxic Properties

The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been evaluated for its cytotoxic effects. Specifically, it exhibited significant inhibition of growth in the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/mL . This suggests its potential as an anti-cancer agent.

Antifungal Activity

Researchers have investigated the antifungal properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives. These compounds were tested against various fungal strains, including G. zeae , B. dothidea , Phomopsis sp. , P. infestans , and T. cucumeris . The poison plate technique revealed their inhibitory effects, indicating possible applications in antifungal drug development .

Anti-Epileptic Potential

Interestingly, N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives have been explored for their anti-epileptic properties. One derivative was found to be effective in preventing isoniazid-induced seizures . Further research in this area could uncover novel therapeutic options.

Synthesis and Characterization

Beyond biological activities, the synthesis and characterization of 1,3,4-thiadiazole derivatives are essential. Techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR are employed to confirm the structure of these compounds . Understanding their chemical properties aids in designing targeted applications.

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit antimicrobial properties , suggesting that N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide might also target microbial cells.

Mode of Action

Compounds with a 1,3,4-thiadiazol moiety are known to interact strongly with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert their biological activities.

Biochemical Pathways

It is known that compounds with a 1,3,4-thiadiazol moiety can affect a broad spectrum of biological activities, suggesting that n-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide might also influence multiple biochemical pathways .

Pharmacokinetics

Compounds with a 1,3,4-thiadiazol moiety are known for their good liposolubility, attributed to the presence of a sulfur atom, which suggests that n-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide might have good bioavailability .

Result of Action

Compounds with a 1,3,4-thiadiazol moiety are known to exert a broad spectrum of biological activities, suggesting that n-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide might also have diverse molecular and cellular effects .

Action Environment

It is known that the efficacy of compounds with a 1,3,4-thiadiazol moiety can be influenced by various factors, including the presence of other compounds and the ph of the environment .

properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-3-5-8-9-6(11-5)7-4(2)10/h3H2,1-2H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJDIIZAWQYDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)

![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)

![Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2640603.png)

![4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2640604.png)

![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)